An In-depth Technical Guide to 5-((4-Methylpiperazin-1-YL)methyl)isoindoline
An In-depth Technical Guide to 5-((4-Methylpiperazin-1-YL)methyl)isoindoline
This guide provides a comprehensive technical overview of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By integrating a foundational isoindoline scaffold with a functionalized piperazine moiety, this molecule serves as a versatile building block for creating novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential pharmacological relevance.
Compound Identification and Core Structure
5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a bicyclic aromatic amine derivative. The core structure consists of an isoindoline ring system, which is a benzene ring fused to a five-membered pyrrolidine ring. This core is substituted at the 5-position with a methyl group linked to a 1-methylpiperazine ring. This combination of structural motifs is prevalent in a variety of biologically active molecules.
The compound is most commonly handled and available as its hydrochloride salt to improve stability and solubility.
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IUPAC Name: 5-((4-Methylpiperazin-1-yl)methyl)-2,3-dihydro-1H-isoindole
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Synonyms: 5-((4-Methyl-1-piperazinyl)methyl)isoindoline[1]
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CAS Number: 912999-93-0 (Free Base)[1], 2750360-14-4 (Hydrochloride Salt)[2]
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Chemical Structure (Free Base):
(Image generated for illustrative purposes)
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data below summarizes the key properties for both the free base and its common hydrochloride salt form.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₁₄H₂₁N₃ | C₁₄H₂₂ClN₃ | [1][2] |
| Molecular Weight | 231.34 g/mol | 267.80 g/mol | [1][2] |
| Appearance | Predicted: Off-white to yellow solid | White to off-white solid | General Knowledge |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DCM, Methanol | Soluble in water, Methanol | General Knowledge |
| SMILES | CN1CCN(CC2=CC3=C(CNC3)C=C2)CC1 | CN1CCN(CC2=CC3=C(CNC3)C=C2)CC1.[H]Cl | [2] |
Synthesis and Purification Workflow
The synthesis of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline can be achieved through several established synthetic routes. A common and efficient method is the nucleophilic substitution of a halogenated isoindoline precursor with 1-methylpiperazine. This approach is reliable and scalable for laboratory and potential pilot-plant production.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis starting from a protected 5-(bromomethyl)isoindoline. The initial protection of the isoindoline nitrogen (e.g., as a Boc-carbamate) is crucial to prevent N-alkylation of the isoindoline ring itself, ensuring regioselective substitution at the benzylic position.
Step 1: Synthesis of N-Boc-5-(bromomethyl)isoindoline (Precursor)
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This precursor is typically synthesized from commercially available starting materials via bromination of N-Boc-5-methylisoindoline using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride or acetonitrile.
Step 2: Nucleophilic Substitution with 1-Methylpiperazine
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Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-5-(bromomethyl)isoindoline (1.0 eq). Dissolve it in a suitable polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF).
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Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA, 2.0-3.0 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq). The base is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
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Addition of Nucleophile: Add 1-methylpiperazine (1.2-1.5 eq) to the reaction mixture. Using a slight excess of the amine ensures the complete consumption of the limiting brominated precursor.
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Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup & Extraction: After cooling to room temperature, filter off any inorganic salts. If DMF was used, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification (Protected Intermediate): The crude N-Boc protected product can be purified using column chromatography on silica gel.
Step 3: Deprotection of the Isoindoline Nitrogen
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Acidic Cleavage: Dissolve the purified N-Boc protected intermediate in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
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Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.
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Reaction: Stir the mixture at room temperature for 1-4 hours. The Boc group is cleaved as isobutylene and carbon dioxide.
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Isolation: Evaporate the solvent and excess acid under reduced pressure. If the HCl salt is desired, triturate the residue with diethyl ether to precipitate the product as a solid. Filter and dry the solid under vacuum to yield the final compound as its hydrochloride salt.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[3][4]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals corresponding to the three protons on the isoindoline benzene ring are expected in the δ 7.0-7.3 ppm region. These will likely appear as a singlet and two doublets, characteristic of a 1,2,4-trisubstituted benzene ring.
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Isoindoline CH₂: The two methylene groups of the isoindoline ring (positions 1 and 3) should produce a singlet at approximately δ 4.0-4.2 ppm.
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Benzylic CH₂ Bridge: The methylene bridge connecting the isoindoline and piperazine rings is expected to yield a singlet around δ 3.5-3.7 ppm.[3]
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Piperazine Ring Protons: The eight protons on the piperazine ring will appear as two broad multiplets or singlets in the δ 2.3-2.6 ppm range.[3]
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N-Methyl Group: A sharp singlet corresponding to the three protons of the methyl group on the piperazine nitrogen will be observed around δ 2.2-2.3 ppm.[3]
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N-H Protons: The two N-H protons of the isoindoline (in the free base form) would appear as a broad singlet, which is exchangeable with D₂O. In the hydrochloride salt form, these signals would be shifted downfield.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Six signals are expected in the δ 120-145 ppm range.
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Isoindoline CH₂ Carbons: Signals for the C1 and C3 carbons are expected around δ 50-55 ppm.
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Benzylic CH₂ Bridge: The bridging methylene carbon should appear around δ 60-65 ppm.
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Piperazine Ring Carbons: Signals for the piperazine carbons will be in the δ 50-55 ppm region.
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N-Methyl Carbon: The methyl carbon is expected to resonate at approximately δ 45-48 ppm.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI-MS) in positive mode would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 232.18 for the free base.
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Potential Pharmacological Profile and Biological Activity
While specific biological data for 5-((4-Methylpiperazin-1-YL)methyl)isoindoline is not extensively published, its structural components—the isoindoline core and the methylpiperazine moiety—are well-established pharmacophores in drug discovery.
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Isoindoline Scaffold: The isoindoline core is a "privileged structure" found in numerous commercial drugs.[5] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive effects.[5][6] Notably, the isoindoline-1,3-dione structure is central to the immunomodulatory drugs thalidomide and its analogs.[5][7] Derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in treating Alzheimer's disease.[8]
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Methylpiperazine Moiety: The piperazine ring is a cornerstone in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[9] The 4-methylpiperazine group is frequently used to introduce a basic nitrogen center, which can improve aqueous solubility and allow for salt formation. This moiety is a key feature in drugs acting as dopamine and serotonin receptor antagonists.[3][10] For instance, indole derivatives containing a methylpiperazine unit have shown high affinity for 5-HT₆ receptors, which are targets for cognitive disorders.[3]
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Combined Potential: The combination of these two scaffolds suggests that 5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a promising candidate for:
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CNS Drug Discovery: As a scaffold for developing novel antagonists for dopamine (D₂) or serotonin (5-HT) receptors, potentially leading to antipsychotic or antidepressant agents.[10]
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Enzyme Inhibition: The structure could serve as a starting point for developing inhibitors for various enzymes, such as PI3K, where related structures have shown potent activity.[11]
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Melanin-Targeting Agents: Similar isoindoline-piperazine structures have been developed as imaging agents for melanoma due to their affinity for melanin.[12]
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Conclusion
5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its synthesis is achievable through standard organic chemistry techniques, and its structure contains key pharmacophoric elements known to interact with important biological targets. This guide provides the foundational chemical and technical information necessary for researchers to effectively utilize this compound in their scientific endeavors, from synthesis and characterization to its application in exploring new therapeutic frontiers.
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